N-(4-氨基苯基)吡啶-2-甲酰胺

描述

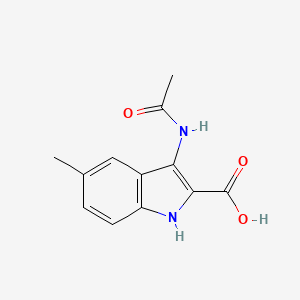

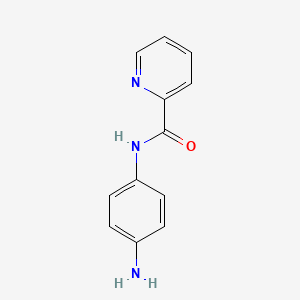

N-(4-aminophenyl)pyridine-2-carboxamide is a compound that can be involved in various chemical reactions and has potential applications in materials science and pharmaceuticals. The compound features both a pyridine and an amide group, which can participate in hydrogen bonding and other interactions, making it a versatile building block for crystal engineering and the synthesis of complex molecules.

Synthesis Analysis

The synthesis of compounds related to N-(4-aminophenyl)pyridine-2-carboxamide often involves condensation reactions and other organic transformations. For instance, polyamides containing a pyridyl moiety can be synthesized through direct polycondensation reactions involving carboxyanilino carbonyl pyridine and aromatic diamines . Similarly, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, a compound with a related structure, was achieved using NMR, FT-IR, and MS, along with single-crystal X-ray structural analysis . These methods are indicative of the types of synthetic approaches that might be used for N-(4-aminophenyl)pyridine-2-carboxamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-aminophenyl)pyridine-2-carboxamide can be elucidated using techniques such as X-ray diffraction and DFT studies. For example, the crystal structure of a novel compound was confirmed using X-ray diffraction and compared with the molecular structure optimized using DFT, showing consistency between the two . This suggests that the molecular structure of N-(4-aminophenyl)pyridine-2-carboxamide could also be analyzed using these sophisticated techniques to understand its geometry and electronic properties.

Chemical Reactions Analysis

Compounds with carboxamide and pyridine functionalities can participate in a variety of chemical reactions. For instance, the novel carboxamide-pyridine N-oxide synthon has been shown to assemble isonicotinamide N-oxide in a triple helix architecture and synthesize cocrystals of barbiturate drugs . Additionally, the deprotonated and non-deprotonated complexes of related compounds with various metal ions have been prepared, demonstrating the ability of these compounds to act as ligands in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the pyridine and carboxamide groups are influenced by their molecular structure. For example, polyamides based on carboxyanilino carbonyl pyridine exhibit high yield, good solubility in polar solvents, and thermal stability, as indicated by thermal gravimetric analysis . The polyimides derived from aminophenyl-aminopyrimidine, which is structurally related to N-(4-aminophenyl)pyridine-2-carboxamide, show excellent thermal stability and mechanical properties, with high glass transition temperatures and resistance to common organic solvents . These properties are crucial for applications in materials science, where durability and stability are required.

科学研究应用

组蛋白脱乙酰酶抑制和癌症治疗

已探索 N-(4-氨基苯基)吡啶-2-甲酰胺衍生物在癌症治疗中的潜力。例如,MGCD0103 是与 N-(4-氨基苯基)吡啶-2-甲酰胺密切相关的化合物,已被确定为一种口服活性组蛋白脱乙酰酶 (HDAC) 抑制剂。它选择性地抑制 HDAC 1-3 和 11,导致癌细胞增殖受阻、组蛋白乙酰化和诱导细胞凋亡,显示出作为抗癌药物的希望 (Zhou 等,2008)。

金属配合物的形成

研究表明,N-(4-氨基苯基)吡啶-2-甲酰胺衍生物可以与各种金属形成配合物。例如,已经制备了这些化合物与 Co(II)、Ni(II)、Cu(II) 和 Pd(II) 的去质子化和非去质子化螯合物。已经研究了它们的性质和结构类型,揭示了它们在各种应用中的潜在用途,包括在催化和材料科学中的可能用途 (Kabanos 和 Tsangaris,1984)。

抗抑郁和促智药

已合成并评估了衍生自 N-(4-氨基苯基)吡啶-2-甲酰胺的化合物作为抗抑郁和促智药的潜力。这些化合物衍生的席夫碱和 2-氮杂环酮在动物模型中表现出有希望的抗抑郁和促智活性,表明它们在开发新的中枢神经系统 (CNS) 活性剂方面的潜力 (Thomas 等,2016)。

抗血管生成和 DNA 切割特性

已经确定某些 N-(4-氨基苯基)吡啶-2-甲酰胺衍生物具有显着的抗血管生成和 DNA 切割活性。这些特性在癌症研究中特别相关,因为它们可能抑制肿瘤中血管的形成并诱导细胞毒性作用 (Kambappa 等,2017)。

抗炎应用

一些 N-(4-氨基苯基)吡啶-2-甲酰胺的衍生物,例如 1-β-D-呋喃核糖吡啶-2-酮-5-甲酰胺,已被研究其抗炎特性。这些化合物在治疗佐剂诱导的关节炎等疾病方面显示出有效性,证明了它们的潜在治疗应用 (Rajeswaran 和 Srikrishnan,2008)。

聚酰亚胺合成

N-(4-氨基苯基)吡啶-2-甲酰胺衍生物已用于合成新型聚酰亚胺。这些材料具有优异的热稳定性和机械性能,在电子和航空航天等各个行业具有潜在应用 (Xia 等,2006)。

属性

IUPAC Name |

N-(4-aminophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALBTYIQUXBZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355744 | |

| Record name | N-(4-aminophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)pyridine-2-carboxamide | |

CAS RN |

491839-49-7 | |

| Record name | N-(4-aminophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)